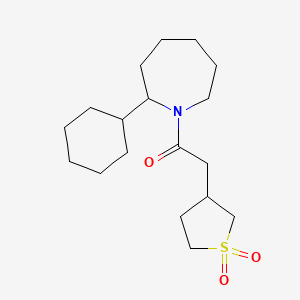
4-Quinolin-8-ylsulfonylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolin-8-ylsulfonylthiomorpholine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a sulfonyl group and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolin-8-ylsulfonylthiomorpholine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Thiomorpholine Moiety: The final step involves the nucleophilic substitution of the sulfonyl chloride with thiomorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Quinolin-8-ylsulfonylthiomorpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiomorpholine, pyridine, sulfonyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Quinolin-8-ylsulfonylthiomorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolin-8-ylsulfonylthiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects . The specific pathways involved may include DNA synthesis, protein synthesis, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring, known for its antimicrobial properties.
Sulfonylquinoline: Quinoline derivative with a sulfonyl group, similar to this compound but without the thiomorpholine moiety.
Uniqueness
This compound is unique due to the presence of both the sulfonyl and thiomorpholine groups, which impart specific chemical and biological properties
Properties
IUPAC Name |
4-quinolin-8-ylsulfonylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZNGHOXNWRVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethyl-2-[(3-phenyl-1,2,4-triazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7611980.png)

![3-(2,4-Dimethylpiperazine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7611984.png)
![(2,4-Dimethylpiperazin-1-yl)-[1-(pyridin-4-ylmethyl)pyrrol-2-yl]methanone](/img/structure/B7611990.png)


![(2,4-Dimethylpiperazin-1-yl)-[2-(5-methylthiophen-2-yl)cyclopropyl]methanone](/img/structure/B7612013.png)
![3-Bromo-5-[3-(methoxymethyl)pyrrolidin-1-yl]pyridine](/img/structure/B7612017.png)
![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7612035.png)
![N-cyclopropyl-2-(2-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-yl)acetamide](/img/structure/B7612041.png)
![6-Chloro-3-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7612042.png)
![5-[(2,4-Dimethylpiperazin-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7612066.png)

